Cas no 1094466-10-0 (5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one)

5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyran-4-one, 5-hydroxy-2-(1-piperazinylmethyl)-
- 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one
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- MDL: MFCD11645197
- Inchi: 1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2
- InChI Key: NTBQLIKGGFURQK-UHFFFAOYSA-N
- SMILES: C1(CN2CCNCC2)OC=C(O)C(=O)C=1
5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046298-5g |
5-Hydroxy-2-(piperazin-1-ylmethyl)-4h-pyran-4-one |
1094466-10-0 | 95% | 5g |
¥8218.0 | 2024-04-18 | |
Enamine | EN300-241889-10.0g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
Enamine | EN300-241889-10g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 10g |
$2701.0 | 2023-09-15 | ||
Enamine | EN300-241889-5g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 5g |
$1821.0 | 2023-09-15 | ||
Enamine | EN300-241889-5.0g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
Ambeed | A1078631-1g |
5-Hydroxy-2-(piperazin-1-ylmethyl)-4h-pyran-4-one |
1094466-10-0 | 95% | 1g |
$412.0 | 2024-04-26 | |
Enamine | EN300-241889-0.05g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-241889-0.25g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
Enamine | EN300-241889-0.5g |
5-hydroxy-2-[(piperazin-1-yl)methyl]-4H-pyran-4-one |
1094466-10-0 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046298-1g |
5-Hydroxy-2-(piperazin-1-ylmethyl)-4h-pyran-4-one |
1094466-10-0 | 95% | 1g |
¥2828.0 | 2024-04-18 |
5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one Related Literature
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one
Comprehensive Overview of 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one (CAS No. 1094466-10-0)
5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one (CAS No. 1094466-10-0) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 1094466-10-0, belongs to the class of pyran-4-one derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its piperazine moiety, a common feature in many bioactive molecules, which enhances its interaction with biological targets.
The molecular structure of 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one includes a hydroxyl group at the 5-position and a piperazine ring attached via a methylene bridge at the 2-position. This configuration contributes to its solubility in polar solvents and its ability to form hydrogen bonds, making it a promising candidate for drug development. Recent studies have explored its potential as a kinase inhibitor, a topic highly searched in AI-driven drug discovery platforms, due to the growing demand for targeted therapies in oncology and inflammatory diseases.
In the context of current trends, 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one aligns with the rising interest in small-molecule therapeutics and fragment-based drug design. These approaches are frequently discussed in scientific forums and search engines, as they offer cost-effective and efficient pathways to novel treatments. The compound’s scaffold versatility allows for modifications that can optimize pharmacokinetic properties, a key focus area for researchers addressing challenges like drug resistance and bioavailability.
Another hot topic linked to this compound is its potential role in neurodegenerative disease research. With increasing searches for "piperazine derivatives in Alzheimer’s therapy," the piperazin-1-yl group in this molecule has drawn comparisons to known neuroprotective agents. Preliminary in vitro studies suggest it may modulate enzymes like acetylcholinesterase, though further validation is needed. This connection to central nervous system (CNS) drug discovery enhances its relevance in contemporary medicinal chemistry debates.
From a synthetic chemistry perspective, the preparation of CAS No. 1094466-10-0 involves multi-step reactions, including Mannich-type condensations and nucleophilic substitutions. These methods are frequently queried by organic chemists seeking scalable protocols. The compound’s crystalline form and stability under physiological conditions also make it a subject of interest in formulation science, particularly for oral delivery systems—a trending subtopic in pharmaceutical SEO analytics.
Environmental and safety profiles of 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one are equally critical. While not classified as hazardous, its biodegradability and ecotoxicology data are often searched in regulatory databases. This aligns with the global push for green chemistry principles, where researchers prioritize compounds with minimal ecological impact—a recurring theme in academic and industrial discussions.
In summary, 5-hydroxy-2-(piperazin-1-yl)methyl-4H-pyran-4-one (CAS No. 1094466-10-0) represents a multifaceted compound bridging gaps between drug discovery, materials science, and sustainable chemistry. Its structural features and emerging applications position it as a valuable entity in addressing current healthcare challenges, resonating with frequently searched keywords like "piperazine-based drug leads" and "pyranone bioactive compounds." Continued research will likely uncover further utilities, solidifying its place in modern scientific literature.
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